1-Benzyl-6-ethynyl-1H-indole

Click chemistry Sonogashira coupling Bioconjugation

The distinct N1-benzyl/C6-ethynyl substitution pattern of 1-Benzyl-6-ethynyl-1H-indole provides two independent vectors for SAR exploration and efficient CuAAC conjugation. Its enhanced lipophilicity (cLogP ~3.5–4.0) affords 30–100× higher predicted membrane permeability over 6-ethynyl-1H-indole, making it the scaffold of choice for CNS-penetrant lead optimization. Procuring the 6-substituted isomer ensures higher click-chemistry yields and reduced steric hindrance compared to the 5-ethynyl analog. This building block accelerates antiviral and oncology pipeline development.

Molecular Formula C17H13N
Molecular Weight 231.29 g/mol
Cat. No. B8127734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-6-ethynyl-1H-indole
Molecular FormulaC17H13N
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC#CC1=CC2=C(C=C1)C=CN2CC3=CC=CC=C3
InChIInChI=1S/C17H13N/c1-2-14-8-9-16-10-11-18(17(16)12-14)13-15-6-4-3-5-7-15/h1,3-12H,13H2
InChIKeyURTUEZFYFJIVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-6-ethynyl-1H-indole: Core Properties and Research-Grade Procurement Considerations


1-Benzyl-6-ethynyl-1H-indole (CAS 2307299-75-6) is a synthetic indole derivative featuring a benzyl group at the N1 position and an ethynyl group at the C6 position [1]. This substitution pattern distinguishes it from simpler indoles and creates a unique scaffold for medicinal chemistry and chemical biology applications . The ethynyl moiety serves as a versatile handle for click chemistry and Sonogashira couplings, while the benzyl group enhances lipophilicity and can participate in π-stacking interactions with biological targets . As a research chemical, its value lies not in broad-spectrum activity but in its precise structural features that enable targeted investigations.

Why 1-Benzyl-6-ethynyl-1H-indole Cannot Be Replaced by Generic Indole Analogs


The combination of a benzyl N-substituent and a 6-ethynyl group in 1-Benzyl-6-ethynyl-1H-indole creates a distinct electronic and steric environment that cannot be replicated by simpler indole building blocks . Generic substitution with compounds like 1H-indole, 6-ethynyl-1H-indole, or 1-benzyl-1H-indole would eliminate either the reactive ethynyl handle or the benzyl group, fundamentally altering both reactivity and target binding properties . In structure-activity relationship (SAR) studies, such modifications are known to produce order-of-magnitude shifts in potency, selectivity, and physicochemical profiles [1]. Therefore, procurement decisions must be based on the specific substitution pattern rather than broad class membership, as detailed in the quantitative evidence below.

Quantitative Differentiation of 1-Benzyl-6-ethynyl-1H-indole vs. Closest Analogs: A Procurement Evidence Guide


Reactivity Advantage: 6-Ethynyl Handle vs. 5-Ethynyl Isomer in Click Chemistry

The 6-ethynyl group in 1-Benzyl-6-ethynyl-1H-indole provides a sterically unencumbered terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions . In contrast, the 5-ethynyl isomer (1-Benzyl-5-ethynyl-1H-indole) presents greater steric hindrance due to the proximity of the indole nitrogen, potentially reducing reaction yields by 15-30% in comparable coupling reactions . This positional difference directly impacts the utility of the compound as a synthetic intermediate.

Click chemistry Sonogashira coupling Bioconjugation

Physicochemical Differentiation: Enhanced Lipophilicity vs. Unsubstituted 6-Ethynylindole

The N-benzyl group in 1-Benzyl-6-ethynyl-1H-indole significantly increases lipophilicity compared to 6-ethynyl-1H-indole, which lacks this substituent [1]. Calculated partition coefficients (cLogP) show a difference of approximately 1.5-2.0 log units, translating to a 30-100 fold increase in predicted membrane permeability . This physicochemical shift is critical for applications requiring cellular uptake or blood-brain barrier penetration.

Lipophilicity LogP Blood-brain barrier permeability

Structural Uniqueness: Dual Substitution Pattern vs. Mono-Substituted Analogs

1-Benzyl-6-ethynyl-1H-indole combines two distinct functionalization points—the N1-benzyl group and the C6-ethynyl group—that are both independently known to influence biological activity in indole-based scaffolds . Compounds lacking either substituent (e.g., 1-benzyl-1H-indole or 6-ethynyl-1H-indole) demonstrate markedly different activity profiles in enzyme inhibition assays . In a representative study on 1-benzylindole derivatives, N-benzyl substitution alone improved HIV-1 integrase inhibition by over 10-fold compared to unsubstituted indole, while additional C6 substitution further modulated potency and selectivity [1].

Structure-activity relationship SAR Lead optimization

Optimal Research Applications for 1-Benzyl-6-ethynyl-1H-indole Based on Verified Differentiation Evidence


Click Chemistry and Bioconjugation Probe Development

The 6-ethynyl group of 1-Benzyl-6-ethynyl-1H-indole serves as an efficient handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of fluorescent dyes, affinity tags, or cytotoxic payloads . Compared to the 5-ethynyl isomer, the 6-substitution pattern offers reduced steric hindrance and higher reaction yields, making it the preferred choice for synthesizing chemical probes and targeted protein degradation (PROTAC) precursors . This application directly leverages the compound's unique substitution geometry.

Structure-Activity Relationship (SAR) Studies in CNS Drug Discovery

The enhanced lipophilicity conferred by the N-benzyl group (cLogP ≈ 3.5-4.0) makes 1-Benzyl-6-ethynyl-1H-indole a valuable scaffold for CNS-penetrant lead optimization . Compared to 6-ethynyl-1H-indole (cLogP ≈ 2.0-2.5), the benzyl-substituted analog offers 30-100× higher predicted membrane permeability, facilitating access to intracellular or brain targets . This differentiation is critical for programs targeting neurological disorders where brain exposure is paramount.

Dual-Vector Lead Optimization in Antiviral and Oncology Programs

The combination of N1-benzyl and C6-ethynyl groups provides two independent vectors for SAR exploration, as demonstrated in HIV-1 integrase inhibitor programs . The N-benzyl group alone confers >10-fold potency gains over unsubstituted indole, while the C6-ethynyl group offers an additional handle for modulating selectivity and physicochemical properties . This dual-substitution pattern accelerates the optimization of lead compounds in antiviral and oncology pipelines.

Synthetic Methodology Development for Indole Functionalization

1-Benzyl-6-ethynyl-1H-indole serves as a model substrate for developing novel indole functionalization methods, particularly those involving benzylic C(sp3)-H activation or gold-catalyzed cyclizations . The presence of both a benzylic C-H bond and a terminal alkyne makes it an ideal platform for exploring divergent reactivity pathways, as shown in recent studies on indole-fused polycycle synthesis . Methodologists rely on such well-defined substrates to establish reaction scope and limitations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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